molecular formula C22H17FN2S B3010584 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1206991-38-9

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B3010584
CAS No.: 1206991-38-9
M. Wt: 360.45
InChI Key: PKNXJKOVZKJGET-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzylthio group, a fluorophenyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, the reaction of benzil with ammonium acetate in the presence of acetic acid can yield the imidazole ring.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced through the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiol. For instance, the reaction of benzyl chloride with sodium thiolate can yield benzylthio.

    Attachment of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium thiolate, primary amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroimidazole derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known to exhibit antifungal, antibacterial, and anticancer activities.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzylthio and fluorophenyl groups can enhance binding affinity and selectivity towards specific targets. The compound may also modulate cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1-phenyl-1H-imidazole: Lacks the fluorophenyl group, which may affect its biological activity and binding affinity.

    1-(4-fluorophenyl)-2-phenyl-1H-imidazole: Lacks the benzylthio group, which may influence its chemical reactivity and biological properties.

    2-(methylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Contains a methylthio group instead of a benzylthio group, which may alter its chemical and biological behavior.

Uniqueness

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of both the benzylthio and fluorophenyl groups, which can synergistically enhance its chemical reactivity and biological activity

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXJKOVZKJGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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